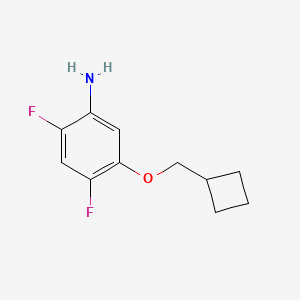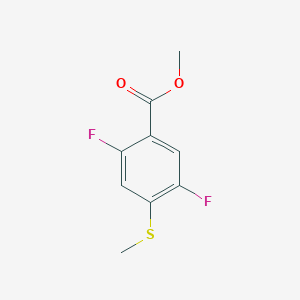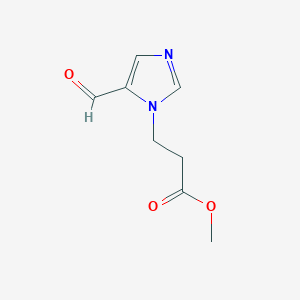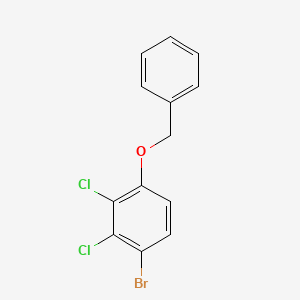
1-(Benzyloxy)-4-bromo-2,3-dichlorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Benzyloxy)-4-bromo-2,3-dichlorobenzene is an organic compound characterized by the presence of benzyl, bromine, and dichlorobenzene groups
准备方法
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-bromo-2,3-dichlorobenzene can be synthesized through several methods. One common approach involves the bromination of 1-(benzyloxy)-2,3-dichlorobenzene. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the production process.
化学反应分析
Types of Reactions: 1-(Benzyloxy)-4-bromo-2,3-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove halogens or convert the benzyloxy group to a hydroxyl group using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of dehalogenated or hydroxylated benzene derivatives.
科学研究应用
1-(Benzyloxy)-4-bromo-2,3-dichlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 1-(benzyloxy)-4-bromo-2,3-dichlorobenzene depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogens and the benzyloxy group can influence its binding affinity and specificity towards these targets.
相似化合物的比较
1-(Benzyloxy)-2,3-dichlorobenzene: Lacks the bromine atom, which may result in different reactivity and applications.
1-(Benzyloxy)-4-chloro-2,3-dichlorobenzene: Contains an additional chlorine atom instead of bromine, potentially altering its chemical properties.
1-(Benzyloxy)-4-fluoro-2,3-dichlorobenzene: Substitution of bromine with fluorine can significantly change its reactivity and biological activity.
Uniqueness: 1-(Benzyloxy)-4-bromo-2,3-dichlorobenzene is unique due to the combination of bromine and dichlorobenzene groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies.
属性
分子式 |
C13H9BrCl2O |
|---|---|
分子量 |
332.0 g/mol |
IUPAC 名称 |
1-bromo-2,3-dichloro-4-phenylmethoxybenzene |
InChI |
InChI=1S/C13H9BrCl2O/c14-10-6-7-11(13(16)12(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI 键 |
AADMLMGSZDWMGW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



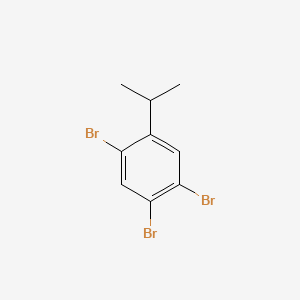
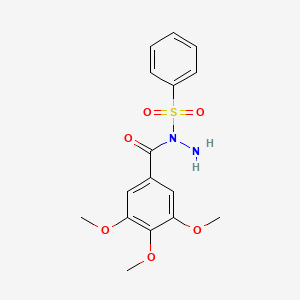
![1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B12088185.png)
